BIBP3226 TFA

NPY Y1 receptor Binding affinity Neuroscience

Generic NPY Y1 antagonist substitution introduces confounding off-target effects and variable receptor kinetics. BIBP3226 TFA eliminates this uncertainty with a uniquely defined dual Y1/NPFF profile and a built-in stereochemical control (active (R)-enantiomer vs. >10 000-fold weaker (S)-enantiomer BIBP3435). • Ki=1.1 nM at Y1, >900-fold selectivity over Y2/Y4/Y5; NPFF Ki=79-108 nM. • ED50=0.11 mg/kg i.v. in pithed rat pressor assay; IC50=26.8 nM in isolated kidney. • Validated for feeding, anxiety, pain, and cardiovascular models. Supplied with full analytical documentation; reliable global logistics.

Molecular Formula C29H32F3N5O5
Molecular Weight 587.6 g/mol
Cat. No. B560375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBP3226 TFA
Synonyms(R)-2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide 2,2,2-trifluoroacetate
Molecular FormulaC29H32F3N5O5
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1
InChIKeyMTSZIDSCWZHKOD-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIBP3226 TFA: Selective Non-Peptide NPY Y1 and NPFF Receptor Antagonist for Cardiovascular, Neuroscience, and Metabolic Research Procurement


BIBP3226 trifluoroacetate (TFA) is a potent, non-peptide antagonist of the neuropeptide Y (NPY) Y1 receptor and the neuropeptide FF (NPFF) receptor [1]. It was developed as a selective, competitive antagonist that mimics the C-terminal part of NPY, enabling high-affinity binding to Y1 receptors in the nanomolar range [2]. The TFA salt form enhances stability and handling for experimental applications, making it a valuable research tool in neuroscience, endocrinology, and metabolic disease studies .

Mechanism Non-peptide NPY Y1 and NPFF receptor antagonist tool compound
Workflow Y1 receptor binding and functional antagonism pathway studies
Format TFA salt form for enhanced experimental handling and solubility

Why BIBP3226 TFA Cannot Be Replaced by Other NPY Y1 Antagonists: Critical Differences in Binding, Selectivity, and Dual Antagonism


Generic substitution among NPY Y1 antagonists is not scientifically valid due to marked differences in receptor binding kinetics, selectivity profiles, and off-target activities. BIBP3226 exhibits a unique dual antagonism at both NPY Y1 and NPFF receptors, whereas analogs like BIBO3304 show higher Y1 affinity but lack NPFF activity [1]. Furthermore, the stereoselectivity of BIBP3226—with its (S)-enantiomer BIBP3435 displaying >10,000-fold lower affinity—underscores the critical importance of precise chemical identity [2]. These distinctions directly impact experimental outcomes in cardiovascular, feeding behavior, and seizure models, where non-specific effects or alternative receptor interactions can confound results [3]. Therefore, selection of BIBP3226 TFA must be guided by specific quantitative evidence rather than assumed class equivalence.

Target Compound
BIBP3226 TFA (R-enantiomer)
Dual Y1/NPFF antagonist; high stereoselective binding
Analog Risk
BIBO3304 or BIBP3435 (S-enantiomer)
BIBO3304 lacks NPFF activity; BIBP3435 is >10,000-fold less active. Both may yield conflicting pathway data.
Salt Form
TFA salt
Improved aqueous solubility and long-term stability
Form Risk
Free base
Lower solubility and potential handling variability may affect assay reproducibility

Quantitative Differentiation Guide for BIBP3226 TFA Procurement: Head-to-Head Binding, Functional, and In Vivo Comparisons


BIBP3226 vs. BIBO3304: 10-Fold Difference in Y1 Receptor Binding Affinity in Rat Brain Homogenates

BIBP3226 demonstrates a Y1 receptor binding IC50 of 2.4 nM, which is 10-fold weaker than BIBO3304 (IC50 = 0.2 nM) in rat brain homogenates using [125I][Leu31,Pro34]PYY as a radioligand [1]. This difference is critical for experiments requiring high receptor occupancy; BIBO3304's sub-nanomolar affinity provides greater target engagement at lower concentrations, whereas BIBP3226 may be preferred for studies aiming to avoid complete receptor saturation or probe partial antagonism.

Y1 Binding vs BIBO3304
Head-to-head
2.4 nM vs 0.2 nM (IC50)
BIBP3226 (Target)
BIBO3304 (Comparator)
Supports Y1 receptor occupancy selection in brain homogenates
Rat brain, [125I]PYY radioligand
NPY Y1 receptor Binding affinity Neuroscience

Stereoselective Binding: BIBP3226 vs. (S)-Enantiomer BIBP3435

The interaction of BIBP3226 with the Y1 receptor is highly stereoselective. The active (R)-enantiomer (BIBP3226) displays high affinity (Ki = 0.47 nM on human Y1-CHO cells), while the (S)-enantiomer (BIBP3435) shows almost no affinity (Ki > 10,000 nM) [1]. This >21,000-fold difference in binding affinity confirms that the chiral center is essential for Y1 receptor recognition and that the (R)-configuration is required for biological activity. In functional assays, BIBP3435 is much less potent in inhibiting NPY-evoked calcium increases [2].

Stereoselective Binding
Head-to-head
0.47 nM vs >10,000 nM (Ki)
(R)-BIBP3226
(S)-BIBP3435
Confirms essential chiral identity for Y1 recognition
Human Y1-CHO cells; >21,000-fold difference
Stereoselectivity Receptor binding Pharmacology

Functional Antagonism: Competitive Inhibition of NPY-Induced cAMP and Calcium Responses in SK-N-MC Cells

BIBP3226 acts as a competitive antagonist of NPY-mediated second messenger systems. At a concentration of 0.1 µM, BIBP3226 shifts the NPY concentration-response curves for both cAMP reduction (pKb = 8.2 ± 0.24) and calcium mobilization (pKb = 7.5 ± 0.17) to the right in a parallel fashion without affecting the maximal response, indicating competitive antagonism [1]. In contrast, earlier putative Y1 antagonists like PYX-2, [D-Trp32]NPY, and benextramine failed to show high-affinity Y1 antagonism [1].

Functional Antagonism
Reported
cAMP pKb 8.2; Ca2+ pKb 7.5
Reported competitive Y1 antagonism profile
SK-N-MC cells; competitive mechanism
Functional antagonism cAMP Calcium mobilization SK-N-MC cells

Dual NPY Y1 / NPFF Receptor Antagonism: A Unique Profile Not Shared by BIBO3304

BIBP3226 exhibits significant binding to neuropeptide FF (NPFF) receptors (Ki = 79 nM for hNPFF2 and 108 nM for rNPFF) in addition to its high Y1 affinity (Ki = 1.1 nM) [1]. This dual antagonism is not observed with BIBO3304, which lacks NPFF activity [2]. Furthermore, BIBP3226 antagonizes NPFF-mediated inhibition of forskolin-induced cAMP accumulation in CHO cells expressing human NPFF2, acting as a functional NPFF antagonist [1]. In vivo, BIBP3226 (5 nmol i.c.v.) inhibits NPFF-induced hypothermia in mice [3].

Dual Y1/NPFF Profile
Class-level
NPFF Ki 79 nM vs No Activity
BIBP3226 (hNPFF2)
BIBO3304 (No NPFF)
Supports NPFF pathway cross-talk research
Distinct from Y1-selective analogs
NPFF receptor Dual antagonism Selectivity

In Vivo Pressor Response Inhibition: BIBP3226 Dose-Dependently Blocks NPY-Induced Hypertension in Pithed Rats

BIBP3226 inhibits NPY-induced increases in blood pressure in pithed rats with an ED50 of 0.11 mg/kg (i.v.) [1]. It does not affect pressor responses to noradrenaline, angiotensin, endothelin, or vasopressin at 1 mg/kg i.v., demonstrating specificity for NPY Y1-mediated vasoconstriction [1]. In isolated perfused rat kidney, BIBP3226 antagonizes NPY-induced increases in perfusion pressure with an IC50 of 26.8 nM [2].

In Vivo Pressor Response
Reported
ED50 0.11 mg/kg i.v.
Supports cardiovascular model-response studies
Pithed rat; NPY-specific antagonism
Cardiovascular In vivo pharmacology Blood pressure

TFA Salt Form: Enhanced Stability and Solubility Compared to Free Base

BIBP3226 trifluoroacetate (TFA) salt (CAS 1068148-47-9) offers improved stability and handling compared to the free base form . The TFA salt is a solid with solubility in DMSO up to 120 mg/mL and in water >1 mg/mL . The free base (CAS 159013-54-4) has lower aqueous solubility. This formulation advantage reduces experimental variability due to compound precipitation or degradation, ensuring consistent exposure in in vitro and in vivo assays.

TFA Salt Solubility
Data to verify
DMSO 120 mg/mL, Water >1 mg/mL
Supports reproducible sample preparation
Compare to free base handling context
Formulation Solubility Stability TFA salt

Recommended Application Scenarios for BIBP3226 TFA Based on Differential Evidence


Cardiovascular Research: NPY Y1-Mediated Vasoconstriction and Blood Pressure Regulation

BIBP3226 TFA is ideal for in vivo studies of NPY Y1 receptor involvement in cardiovascular function, as demonstrated by its dose-dependent inhibition of NPY-induced pressor responses in pithed rats (ED50 = 0.11 mg/kg i.v.) and its lack of effect on other pressor agents [1]. It also antagonizes NPY-induced increases in perfusion pressure in isolated rat kidney (IC50 = 26.8 nM) [2], making it suitable for both in vivo hemodynamic studies and ex vivo vascular preparations.

Neuroscience: Dual Y1/NPFF Antagonism for Opioid Modulation and Thermoregulation Studies

Given its unique dual antagonism at NPY Y1 (Ki = 1.1 nM) and NPFF (Ki = 79-108 nM) receptors, BIBP3226 TFA is particularly suited for studies exploring the intersection of NPY and NPFF signaling [3]. It functionally antagonizes NPFF-mediated cAMP inhibition and inhibits NPFF-induced hypothermia in mice (5 nmol i.c.v.) [3]. This profile is not shared by more Y1-selective antagonists like BIBO3304, making BIBP3226 TFA the compound of choice for investigating NPFF-related pathways in pain, stress, and feeding behavior.

Metabolic Research: Appetite and Feeding Behavior Studies

BIBP3226 TFA is a key tool for investigating NPY Y1 receptor involvement in feeding regulation, as it reduces NPY-induced food intake in rats in a dose-responsive manner [4]. However, researchers should note that its effects may involve non-Y1 mechanisms at high doses, as evidenced by the activity of its inactive enantiomer BIBP3435 in reducing food intake by 65% at the highest dose tested [4]. This necessitates careful dose selection and the use of appropriate controls (e.g., BIBP3435) to distinguish Y1-specific from off-target effects.

Receptor Pharmacology: Y1 Antagonist Selectivity Profiling

BIBP3226 TFA serves as a benchmark Y1 antagonist for selectivity profiling due to its well-characterized binding profile: high affinity for Y1 (Ki = 1.1 nM) and >900-fold selectivity over Y2, Y4, and Y5 receptors (Kis >1,000 nM) [5]. Its stereoselectivity (active (R)-enantiomer vs. inactive (S)-enantiomer BIBP3435) provides a built-in control for confirming Y1-mediated effects [6]. This makes it an essential reference compound for characterizing new Y1 ligands or for deconvoluting complex NPY receptor pharmacology in native tissues.

Application
Selection Property
Validation Focus
Cardiovascular signaling studies
Y1 receptor antagonist potency
In vivo vascular model response
Neuroscience NPFF pathway research
Dual Y1/NPFF receptor binding
NPFF-mediated cAMP and hypothermia models
Metabolic feeding behavior studies
Y1-mediated appetite inhibition
Enantiomer control (BIBP3435) to confirm Y1 specificity
Receptor subtype profiling
Y1 over Y2/Y4/Y5 selectivity
Off-target receptor screening panels

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